Cas no 73305-12-1 (4-(2-Nitrophenyl)-3-thiosemicarbazide)

4-(2-Nitrophenyl)-3-thiosemicarbazide is a specialized organic compound featuring a nitrophenyl group linked to a thiosemicarbazide moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as a precursor for heterocyclic compounds and coordination complexes. Its nitro and thiosemicarbazide functional groups enable diverse applications, including chelation with transition metals, which is useful in catalysis and material science. The compound's well-defined molecular architecture also supports its use in pharmaceutical and agrochemical research, where it serves as an intermediate in the development of bioactive molecules. Its stability and purity make it suitable for precise experimental applications.
4-(2-Nitrophenyl)-3-thiosemicarbazide structure
73305-12-1 structure
Product name:4-(2-Nitrophenyl)-3-thiosemicarbazide
CAS No:73305-12-1
MF:C7H8N4O2S
MW:212.22902
MDL:MFCD00060568
CID:572577
PubChem ID:3865340

4-(2-Nitrophenyl)-3-thiosemicarbazide Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide,N-(2-nitrophenyl)-
    • 1-amino-3-(2-nitrophenyl)thiourea
    • 4-(2-Nitrophenyl)-3-thioseMicarbazide
    • N-(2-nitrophenyl)hydrazinecarbothioamide
    • DTXSID40397582
    • SR-01000040082-1
    • 73305-12-1
    • EN300-03849
    • MFCD00060568
    • 3-amino-1-(2-nitrophenyl)thiourea
    • SR-01000040082
    • FT-0641454
    • A837782
    • SCHEMBL15347550
    • AKOS000116695
    • 1-azanyl-3-(2-nitrophenyl)thiourea
    • DB-055745
    • 4-(2-Nitrophenyl)-3-thiosemicarbazide
    • MDL: MFCD00060568
    • Inchi: InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-3-1-2-4-6(5)11(12)13/h1-4H,8H2,(H2,9,10,14)
    • InChI Key: SCSGXHUQNKDYPY-UHFFFAOYSA-N
    • SMILES: NNC(NC1=CC=CC=C1[N+]([O-])=O)=S

Computed Properties

  • Exact Mass: 212.03700
  • Monoisotopic Mass: 212.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 128A^2

Experimental Properties

  • Density: 1.535
  • Melting Point: 164-165°C (dec.)
  • Boiling Point: 368.1 °C at 760 mmHg
  • Flash Point: 176.4 °C
  • Refractive Index: 1.759
  • PSA: 127.99000
  • LogP: 2.44230
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-(2-Nitrophenyl)-3-thiosemicarbazide Security Information

4-(2-Nitrophenyl)-3-thiosemicarbazide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(2-Nitrophenyl)-3-thiosemicarbazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N926523-50mg
4-(2-Nitrophenyl)-3-thiosemicarbazide
73305-12-1
50mg
$ 50.00 2022-06-03
Enamine
EN013-7275-0.05g
3-amino-1-(2-nitrophenyl)thiourea
73305-12-1 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-03849-0.5g
3-amino-1-(2-nitrophenyl)thiourea
73305-12-1 95%
0.5g
$44.0 2023-06-10
Enamine
EN300-03849-2.5g
3-amino-1-(2-nitrophenyl)thiourea
73305-12-1 95%
2.5g
$114.0 2023-06-10
Enamine
EN300-03849-1.0g
3-amino-1-(2-nitrophenyl)thiourea
73305-12-1 95%
1g
$57.0 2023-06-10
Enamine
EN300-03849-0.25g
3-amino-1-(2-nitrophenyl)thiourea
73305-12-1 95%
0.25g
$28.0 2023-06-10
Enamine
EN013-7275-0.1g
3-amino-1-(2-nitrophenyl)thiourea
73305-12-1 95%
0.1g
$20.0 2023-10-28
Enamine
EN013-7275-0.25g
3-amino-1-(2-nitrophenyl)thiourea
73305-12-1 95%
0.25g
$28.0 2023-10-28
Ambeed
A852647-5g
N-(2-Nitrophenyl)hydrazinecarbothioamide
73305-12-1 95+%
5g
$195.0 2024-04-17
Crysdot LLC
CD12038581-25g
N-(2-Nitrophenyl)hydrazinecarbothioamide
73305-12-1 95+%
25g
$324 2024-07-24

4-(2-Nitrophenyl)-3-thiosemicarbazide Related Literature

Additional information on 4-(2-Nitrophenyl)-3-thiosemicarbazide

Introduction to 4-(2-Nitrophenyl)-3-thiosemicarbazide (CAS No. 73305-12-1)

4-(2-Nitrophenyl)-3-thiosemicarbazide, identified by the Chemical Abstracts Service Number (CAS No.) 73305-12-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the thiosemicarbazide class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural framework of 4-(2-Nitrophenyl)-3-thiosemicarbazide incorporates a nitro-substituted phenyl ring and a thiosemicarbazide moiety, features that contribute to its unique chemical properties and biological interactions.

The synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide typically involves the condensation of 2-nitrobenzaldehyde with thiosemicarbazide under controlled conditions. This reaction proceeds via nucleophilic addition, leading to the formation of a stable thiazole derivative. The presence of the nitro group in the phenyl ring enhances the electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. Such structural characteristics make 4-(2-Nitrophenyl)-3-thiosemicarbazide a valuable scaffold for further derivatization and functionalization, enabling the development of novel compounds with tailored biological activities.

In recent years, 4-(2-Nitrophenyl)-3-thiosemicarbazide has been extensively studied for its potential pharmacological effects. Research has highlighted its significance in various therapeutic areas, including anti-inflammatory, antioxidant, anticancer, and antimicrobial applications. The thiosemicarbazide moiety is known for its ability to interact with biological targets such as enzymes and DNA, thereby modulating cellular processes. Specifically, studies have demonstrated that 4-(2-Nitrophenyl)-3-thiosemicarbazide can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, making it a promising candidate for treating chronic inflammatory diseases and neurodegenerative disorders.

Moreover, the nitro group in the phenyl ring plays a crucial role in the biological activity of 4-(2-Nitrophenyl)-3-thiosemicarbazide. The nitro group can undergo reduction to form an amine, which can further react with biological targets. This redox-active property has been exploited in developing compounds that exhibit both prodrug and active drug characteristics. Such dual functionality can enhance drug delivery and bioavailability, improving therapeutic efficacy. Additionally, the nitro group can participate in metal coordination interactions, which has implications for designing metal-based drug complexes with enhanced stability and targeted delivery.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the molecular interactions of 4-(2-Nitrophenyl)-3-thiosemicarbazide. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity, including kinases and transcription factors involved in cancer progression. These findings have guided the design of more potent derivatives with improved selectivity and reduced toxicity. Furthermore, computational modeling has helped predict the pharmacokinetic properties of 4-(2-Nitrophenyl)-3-thiosemicarbazide, aiding in optimizing its formulation for better clinical outcomes.

The anticancer potential of 4-(2-Nitrophenyl)-3-thiosemicarbazide has been particularly well-documented. Preclinical studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways. The thiosemicarbazide moiety is believed to interfere with the activity of enzymes such as thioredoxin reductase, which is overexpressed in many cancers. Additionally, the nitro group can generate reactive oxygen species (ROS) under physiological conditions, leading to oxidative stress that damages cancer cells while sparing healthy tissues. These mechanisms make 4-(2-Nitrophenyl)-3-thiosemicarbazide a compelling candidate for further development into an anticancer therapeutic.

In conclusion, 4-(2-Nitrophenyl)-3-thiosemicarbazide (CAS No. 73305-12-1) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable diverse biological interactions, making it valuable for treating various diseases, particularly cancer and inflammatory disorders. Ongoing research continues to uncover new mechanisms of action and optimize its therapeutic profile, positioning it as a promising candidate for future medical interventions.

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Amadis Chemical Company Limited
(CAS:73305-12-1)4-(2-Nitrophenyl)-3-thiosemicarbazide
A1173418
Purity:99%
Quantity:5g
Price ($):176.0